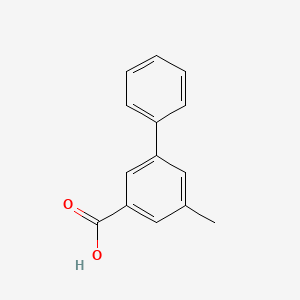

3-甲基-5-苯基苯甲酸

描述

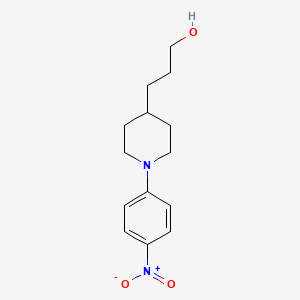

3-Methyl-5-phenylbenzoic acid is a chemical compound with the molecular formula C14H12O2 and a molecular weight of 212.24 . It is used in scientific research due to its unique structure, which enables various applications, including drug synthesis, material science, and organic chemistry investigations.

Molecular Structure Analysis

The molecular structure of 3-Methyl-5-phenylbenzoic acid consists of a benzoic acid group attached to a phenyl group and a methyl group . This structure is what gives the compound its unique properties and makes it useful in various applications.Physical And Chemical Properties Analysis

3-Methyl-5-phenylbenzoic acid has a predicted boiling point of 390.8±21.0 °C and a predicted density of 1.156±0.06 g/cm3 . Its pKa is predicted to be 4.21±0.10 .科学研究应用

合成和结构分析

合成技术

3-甲基-5-苯基苯甲酸及其衍生物是使用各种化学方法合成的。例如,Howarth 和 Harris (1968) 讨论了通过用重氮甲烷处理 6-苯基-0-间苯二酚甲酯来合成相关的化合物 2-羟基-4-甲氧基-6-苯基苯甲酸甲酯 (Howarth & Harris, 1968)。

分子结构阐明

先进的光谱分析(如 NMR 和 MS)被用来确定苯基醚衍生物的结构,如 Lan-lan Xu 等人 (2017) 的研究中,他们从真菌肉色曲霉中分离出新的苯基醚衍生物 (Xu 等人,2017)。

聚合物研究

- 聚合物开发:Takagi 等人 (2013) 使用与 3-甲基-5-苯基苯甲酸密切相关的苯基氨基苯甲酸酯在氮原子上的低聚噻吩合成化合物。这项研究有助于开发用于各种应用的新型聚苯酰胺 (Takagi 等人,2013)。

环境分析

- 环境酚类检测:在环境科学中,3-甲基-5-苯基苯甲酸的衍生物被用作环境污染物研究中的标记物或分析物。例如,Ye 等人 (2008) 开发了测量人乳中环境酚类(包括苯甲酸苯酚衍生物)浓度的方法 (Ye 等人,2008)。

酶和化学反应

- 酶促反应研究:Huynh 和 Crawford (1985) 的研究涉及将 2-甲氧基-3-苯基苯甲酸转化为 2-羟基-3-苯基苯甲酸,突出了其在研究微生物木质素降解酶中的应用 (Huynh & Crawford, 1985)。

药物合成

- 药物化合物的合成:在药物化学中,3-甲基-5-苯基苯甲酸的衍生物被用作合成更复杂的药物分子的中间体。陈怡芬等人(2010)使用密切相关的化合物 3-甲基-2-硝基苯甲酸作为合成杀虫剂氯虫苯甲酰胺的起始原料 (怡芬等人,2010)。

未来方向

3-Methyl-5-phenylbenzoic acid, due to its unique structure, has potential for various applications in scientific research, including drug synthesis, material science, and organic chemistry investigations. Future research could explore these applications further, potentially leading to new discoveries and advancements in these fields .

作用机制

Target of Action

It’s worth noting that similar compounds, such as mefenamic acid, are known to bind the prostaglandin synthetase receptors cox-1 and cox-2 . These receptors play a major role as a mediator of inflammation and/or a role for prostanoid signaling in activity-dependent plasticity .

Mode of Action

Compounds with similar structures, like mefenamic acid, inhibit the action of prostaglandin synthetase by binding to the cox-1 and cox-2 receptors . This results in decreased formation of prostaglandin precursors, leading to anti-inflammatory, analgesic, and antipyretic properties .

Biochemical Pathways

Similar compounds like mefenamic acid are known to affect the prostaglandin synthesis pathway . By inhibiting the COX-1 and COX-2 enzymes, these compounds prevent the conversion of arachidonic acid to prostaglandin, thereby reducing inflammation, pain, and fever .

Pharmacokinetics

Similar compounds like mefenamic acid are rapidly absorbed and distributed with a volume of distribution of 106 L/kg . They are metabolized in the liver via CYP2C9 to metabolites and excreted in urine (~52%) and feces (~20%) as unchanged drug and metabolites . The time to peak is 2 to 4 hours and the elimination half-life is 2 hours .

Result of Action

Similar compounds like mefenamic acid exhibit anti-inflammatory, analgesic, and antipyretic activities .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially affect the stability and efficacy of similar compounds .

属性

IUPAC Name |

3-methyl-5-phenylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-10-7-12(9-13(8-10)14(15)16)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHBXDIFBLUNPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-5-phenylbenzoic acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

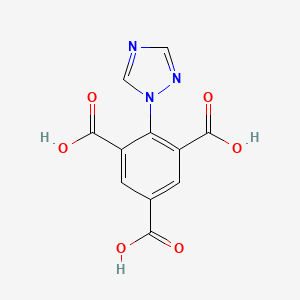

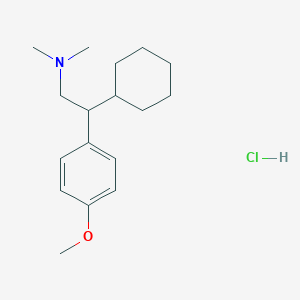

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[(2-Aminoethyl)thio]ethyl]carbamic acid tert-butyl ester](/img/structure/B3115687.png)

![Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride](/img/structure/B3115701.png)

![exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride](/img/structure/B3115722.png)